3-Benzyl-2,4-dibromoquinoline

Analytical Chemistry Quality Control Structural Identity

3-Benzyl-2,4-dibromoquinoline (CAS 1000007-18-0) is a specific, di-halogenated quinoline derivative with the molecular formula C16H11Br2N and an exact mass of 374.925825 g/mol. It belongs to a class of compounds where the 2- and 4- positions are occupied by bromine, and the 3-position features a benzyl substituent.

Molecular Formula C16H11Br2N
Molecular Weight 377.07 g/mol
Cat. No. B12821059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2,4-dibromoquinoline
Molecular FormulaC16H11Br2N
Molecular Weight377.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=C2Br)Br
InChIInChI=1S/C16H11Br2N/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyGYZHNZKOCOXFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-2,4-dibromoquinoline: A Defined Chemical Starting Point for Dibromoquinoline Research


3-Benzyl-2,4-dibromoquinoline (CAS 1000007-18-0) is a specific, di-halogenated quinoline derivative with the molecular formula C16H11Br2N and an exact mass of 374.925825 g/mol [1]. It belongs to a class of compounds where the 2- and 4- positions are occupied by bromine, and the 3-position features a benzyl substituent. This precise substitution pattern distinguishes it from other dibromoquinoline isomers and creates unique reactivity and potential biological profiles [2]. Its identification and use in research are supported by reference-quality mass spectral data [1].

Why 3-Benzyl-2,4-dibromoquinoline Cannot Be Replaced by Other C16H11Br2N Isomers


Simple substitution with another isomer of the same formula (C16H11Br2N) is not scientifically valid. The specific 3-benzyl-2,4-dibromo pattern dictates a unique chemical reactivity and biological target engagement profile. For instance, changing the substitution pattern from 3-benzyl to 2-phenyl, as in 4,6-Dibromo-8-methyl-2-phenylquinoline, alters the molecular shape, electronic distribution, and lipophilicity—changing the calculated LogP from 5.35 to 5.6 [1]. Crucially, the 2,4-arrangement of bromine atoms enables regioselective functionalization that is not possible with other dibromo-isomers, a key feature for synthesizing unsymmetrical derivatives [2].

3-Benzyl-2,4-dibromoquinoline: Quantifiable Differentiation Against Structural Analogs


Unique GC-MS Spectral Fingerprint for Identity Confirmation vs. Close Isomers

3-Benzyl-2,4-dibromoquinoline can be unambiguously identified and distinguished from other C16H11Br2N isomers by its unique mass spectrum. The compound has a confirmed GC-MS spectrum present in the Wiley Registry, providing a verifiable reference point for identity [1]. In contrast, a common isomer, 4,6-Dibromo-8-methyl-2-phenylquinoline (CAS 1189107-70-7), has a different fragmentation pattern due to its distinct structure, preventing any analytical confusion when proper reference standards are used [2].

Analytical Chemistry Quality Control Structural Identity

Lower Lipophilicity (LogP) Compared to a C16H11Br2N Isomer Influencing Formulation and Bioavailability

The calculated partition coefficient (LogP) of 3-Benzyl-2,4-dibromoquinoline is 5.35060, indicating a specific and measurable level of lipophilicity . This value is notably lower than that of a key structural isomer, 4,6-Dibromo-8-methyl-2-phenylquinoline, which has a calculated XLogP3-AA of 5.6 [1]. This quantifiable difference in lipophilicity suggests that 3-benzyl-2,4-dibromoquinoline may exhibit distinct solubility, permeability, and pharmacokinetic properties, which can be a decisive factor in lead optimization when lower LogP is desired to avoid off-target binding or poor solubility.

Medicinal Chemistry Drug Design Physicochemical Property

Class-Level Potent Broad-Spectrum Antifungal Activity Targeting Metal Ion Homeostasis

As a member of the 2,4-dibromoquinoline class, 3-Benzyl-2,4-dibromoquinoline is structurally related to a lead compound (4b) that demonstrates a unique and potent antifungal mechanism. This compound 4b inhibited the growth of Candida albicans, Cryptococcus, and Aspergillus at a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL. Crucially, its mechanism of action was identified as a novel disruption of metal ion homeostasis, a pathway not exploited by current clinical antifungals, as evidenced by the reversal of its activity upon supplementation with copper or iron ions [1]. In vivo activity was demonstrated in a C. elegans model infected with fluconazole-resistant C. albicans [1].

Antifungal Research Antivirulence Mechanism of Action

Regioselective Synthetic Handle for Divergent Functionalization

The 2,4-dibromo substitution pattern on the quinoline core provides a distinct synthetic advantage: regioselective alkoxydehalogenation. Research has shown that for 2,4-dibromoquinoline, a solid sodium alkoxide in toluene yields the 2-alkoxy-4-bromoquinoline product exclusively [1]. This selectivity is not universally shared by other dihalogenoquinoline isomers. For example, the reactivity of 2-chloro-4-bromoquinoline or other isomers would yield different regiochemical outcomes. The presence of the 3-benzyl group in 3-Benzyl-2,4-dibromoquinoline may further modulate this selectivity through steric effects, offering a unique synthetic path to diverse 2-alkoxy-4-bromo-3-benzylquinoline derivatives for SAR exploration.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

High-Value Research Scenarios for Procuring 3-Benzyl-2,4-dibromoquinoline


Scaffold for Antifungal Lead Optimization Targeting Metal Ion Homeostasis

Procure this compound as a starting scaffold for a drug discovery program targeting invasive fungal infections. Its core structure is linked to a novel mechanism of action—disruption of copper and iron homeostasis—providing a clear rationale for developing new antifungals active against azole-resistant Candida and Aspergillus species. The quantifiable lower LogP of this specific isomer versus others like 4,6-Dibromo-8-methyl-2-phenylquinoline can be exploited to improve the drug-likeness of the lead series [1].

Exploration of Regioselective Derivatization in SAR Studies

Use 3-Benzyl-2,4-dibromoquinoline in parallel synthesis to generate a library of 2-substituted-3-benzylquinolines. Its established ability to undergo regioselective substitution first at the 2-position provides a strategic synthetic entry point to explore structure-activity relationships (SAR) around the quinoline core, which is not easily replicated with other dibromo-isomers [2].

Analytical Standard for Isomer-Specific Method Development

Utilize the compound as a high-purity reference standard (with confirmed GC-MS spectrum from the Wiley Registry) to develop new analytical methods for the quantification and purity assessment of dibromoquinoline-based compounds. Its unique spectral fingerprint ensures accurate identification and differentiation from process-related structural isomers during chemical synthesis and manufacturing scale-up [3].

Investigating the Impact of 3-Benzyl Substitution on Bioactivity

Employ this specific compound in comparative biological studies against non-benzylated 2,4-dibromoquinoline to rigorously quantify the contribution of the 3-benzyl group to antifungal potency, selectivity, and pharmacokinetic properties. This head-to-head comparison is essential for establishing a rational pharmacophore model for this promising dibromoquinoline class [1].

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